N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
Description
The compound N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a structurally complex molecule featuring:
- An indole core substituted at the 3-position with a thioether-linked ethyl group.
- A cyclohexylamino-acetamide moiety attached via the thioether bridge.
- A terminal 2-methoxybenzamide group connected to the indole’s nitrogen through an ethyl spacer.
Properties
IUPAC Name |
N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-32-23-14-8-6-12-21(23)26(31)27-15-16-29-17-24(20-11-5-7-13-22(20)29)33-18-25(30)28-19-9-3-2-4-10-19/h5-8,11-14,17,19H,2-4,9-10,15-16,18H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPMNVWUSKUQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a thiol compound in the presence of a base.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group is introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate electrophilic intermediate.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with 2-methoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain indole-based compounds effectively target tumor cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Indole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Research has shown that similar compounds can significantly reduce inflammation in animal models of arthritis and colitis, suggesting that this compound may possess comparable effects .
Neurological Applications
There is growing interest in the neuroprotective properties of indole derivatives. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its potential for neurological applications .
Case Study 1: Anticancer Activity
A study conducted on a series of indole-based compounds, including derivatives similar to this compound, demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism involved the induction of apoptosis via the mitochondrial pathway, confirmed by flow cytometry analyses .
Case Study 2: Anti-inflammatory Potential
In vivo experiments using a rat model of arthritis showed that administration of indole derivatives resulted in reduced paw swelling and lower levels of inflammatory markers (e.g., TNF-alpha and IL-6). The study concluded that these compounds could serve as effective anti-inflammatory agents .
Case Study 3: Neuroprotective Effects
Research involving neuroblastoma cells treated with oxidative stress revealed that indole derivatives significantly reduced cell death compared to controls. This protective effect was attributed to the modulation of antioxidant pathways, providing a basis for further exploration in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrimidoindole Derivatives (Compound 32, 33, 34)
- Core Structure : Pyrimido[5,4-b]indole (vs. indole in the target compound).
- Substituents: Compound 32: Cyclohexylamino-acetamide, phenyl, and methyl groups. Compound 33: Benzamide substitution at the 8-position. Compound 34: Octanamide substitution.
- Synthesis : Microwave-assisted C–S bond formation and amide coupling, yielding 32–34 in moderate-to-high purity. The target compound likely employs similar thioether and amide bond-forming steps.
Indole-Pyrrolidinecarbonyl Derivatives (7a–c)
- Core Structure : Indole with a pyrrolidine-1-carbonyl group at the 1-position.
- Substituents: 7b: Cyclohexylamino-acetamide and benzamide (vs. 2-methoxybenzamide in the target).
- Key Differences : The pyrrolidinecarbonyl group may confer conformational rigidity absent in the target compound.
Cyclopentylamino-Fluorobenzamide Analog ()
- Core Structure : Indole-thioethyl scaffold identical to the target compound.
- Substituents: Cyclopentylamino (smaller ring) and 2-fluorobenzamide (vs. 2-methoxy).
- Key Differences :
- Cyclopentyl vs. Cyclohexyl : Smaller ring size may reduce steric hindrance but decrease lipophilicity.
- Fluorine vs. Methoxy : Electron-withdrawing fluorine vs. electron-donating methoxy group, altering electronic properties and binding interactions.
- Molecular Weight: 439.55 g/mol (cyclopentyl analog) vs.
Indole-Oxadiazole-Thione Derivatives (2a–i)
- Core Structure : Indole linked to 1,3,4-oxadiazole-thione.
- Substituents : Thiazol/benzothiazol-2-yl acetamides.
- Activity : Antimicrobial properties reported, suggesting the indole-thioether scaffold’s versatility in drug design.
Hypothetical Activity
- TLR4 Inhibition: Compound 32 (pyrimidoindole) is a Toll-like receptor 4 (TLR4) inhibitor .
- Antimicrobial Activity : Indole-oxadiazole derivatives () show antimicrobial effects, implying the thioether-indole scaffold’s broad applicability.
Physicochemical Comparison
| Property | Target Compound | Cyclopentyl Analog | 7b |
|---|---|---|---|
| Molecular Weight (g/mol) | ~463.6 | 439.55 | ~600 (estimated) |
| Key Substituents | 2-Methoxy | 2-Fluoro | Benzamide |
| LogP (Estimated) | ~3.5 | ~3.0 | ~4.2 |
The target’s higher molecular weight and methoxy group may enhance membrane permeability but reduce solubility compared to the cyclopentyl analog.
Biological Activity
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide, a complex organic compound, has garnered attention due to its potential biological activities. The compound features a benzamide moiety linked to an indole structure via a thioether linkage, which may influence its interaction with biological targets. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 401.6 g/mol. Its structure includes:
- Benzamide group : Enhances binding affinity.
- Indole moiety : Known for interactions with various biological targets.
- Thioether linkage : May modulate the compound's pharmacokinetics and dynamics.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzamide derivatives that target dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .
- Receptor Modulation : The indole component can interact with receptors, potentially affecting signaling pathways related to cell growth and apoptosis .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor effects by disrupting cancer cell proliferation .
Antitumor Effects
Recent studies have indicated that compounds related to this compound show promising antitumor activities:
- In vitro Studies : Cell lines resistant to conventional therapies exhibited altered responses when treated with this compound.
- Mechanistic Insights : Evidence suggests that the compound may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Benzamide Riboside : Demonstrated inhibition of cell growth in resistant cancer cell lines by downregulating DHFR protein levels .
- RET Kinase Inhibitors : Related compounds have shown significant inhibition of RET kinase activity, leading to reduced proliferation in RET-driven cancers .
Comparative Analysis
A comparative analysis of this compound with other benzamide derivatives reveals insights into its potential efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
